molecular formula C8H8BFO2 B13986298 2-(4-Fluorophenyl)-1,3,2-dioxaborolane

2-(4-Fluorophenyl)-1,3,2-dioxaborolane

Cat. No.: B13986298
M. Wt: 165.96 g/mol
InChI Key: QBBPVRDQYXXGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to two oxygen atoms and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-fluorophenylboronic acid with a diol, such as ethylene glycol, under dehydrating conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the boronate ester. The general reaction scheme is as follows:

4-Fluorophenylboronic acid+DiolThis compound+Water\text{4-Fluorophenylboronic acid} + \text{Diol} \rightarrow \text{this compound} + \text{Water} 4-Fluorophenylboronic acid+Diol→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the fluorophenyl group.

Scientific Research Applications

2-(4-Fluorophenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological systems due to its unique reactivity and ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential in drug development, particularly as a precursor to boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to introduce boron atoms into the molecular structure.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophiles, such as hydroxyl or amino groups, forming boronate esters or boron-nitrogen bonds. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2-Phenyl-1,3,2-dioxaborolane

Uniqueness

2-(4-Fluorophenyl)-1,3,2-dioxaborolane is unique due to the presence of both a fluorophenyl group and a boronate ester moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and various applications.

Properties

Molecular Formula

C8H8BFO2

Molecular Weight

165.96 g/mol

IUPAC Name

2-(4-fluorophenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C8H8BFO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2

InChI Key

QBBPVRDQYXXGDG-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.